(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine is a chemical compound that belongs to the isoquinoline class and is recognized for its potential applications in pharmacology, particularly as a selective inhibitor of Rho-associated protein kinase. This compound plays a significant role in various biological processes and is utilized in scientific research due to its unique properties. It is classified as a sulfonamide derivative and a member of the homopiperazine family, which are known for their diverse biological activities.
The synthesis of (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine can be achieved through several methods, often involving multi-step organic reactions.
(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine can undergo various chemical reactions:
The mechanism of action of (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine primarily revolves around its role as an inhibitor of Rho-associated protein kinase (ROCK).
The physical and chemical properties of (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine include:
These properties are critical for determining formulation strategies in drug development .
(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine has several scientific uses:
The rational design of Rho-kinase inhibitors originated from early isoquinolinesulfonamide derivatives, which exhibited moderate activity against multiple kinases but lacked sufficient specificity. Initial compounds like H-7 (1-(5-Isoquinolinesulfonyl)-2-methylpiperazine) demonstrated inhibitory activity against protein kinase C, cyclic AMP-dependent protein kinase, and myosin light chain kinase, with only modest effects on Rho-kinase. This limited selectivity profile impeded clear attribution of cellular effects specifically to Rho-kinase inhibition [2] [5].
A significant advancement emerged with HA-1077 (fasudil), a first-generation inhibitor exhibiting improved activity against Rho-kinase (Ki = 0.33 μM) while retaining inhibitory activity against other kinases such as protein kinase C (Ki = 3.3 μM) [2] [5]. Clinically approved in Japan for cerebral vasospasm, HA-1077 validated Rho-kinase inhibition as a therapeutic strategy. However, its relatively broad kinase inhibition profile prompted efforts to develop derivatives with enhanced selectivity. Y-27632, a distinct structural class (4-[(1R)-1-Aminoethyl]-N-pyridin-4-ylbenzamide), offered improved selectivity but moderate potency (Ki = 0.3 μM) [5]. These incremental developments set the stage for the design of H-1152, achieving nanomolar potency combined with exceptional selectivity.
Table 1: Evolution of Key Rho-Kinase Inhibitor Pharmacological Properties
Inhibitor | Chemical Class | Rho-Kinase Ki (μM) | Primary Off-Targets (Ki μM) | Clinical/Experimental Utility |
---|---|---|---|---|
H-7 | Isoquinolinesulfonamide | >10 | PKC (6.0), PKA (3.0), MLCK (97) [2] | Research tool |
HA-1077 (Fasudil) | Isoquinolinesulfonamide | 0.33 [2] | PKC (3.3), PKA (1.6), MLCK (36) [2] [5] | Approved for cerebral vasospasm (Japan) |
Y-27632 | Aminobenzamide | 0.3 [5] | PKC (>26), PRK2 (0.9) [5] | Preclinical research |
H-1152 | Optimized Isoquinolinesulfonamide | 0.0016 [2] | PKA (0.63), PKC (0.83), MLCK (>100) [2] | High-specificity research probe |
H-1152 ((S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolynyl)sulfonyl]homopiperazine; C₁₆H₂₁N₃O₂S) emerged from systematic medicinal chemistry efforts to enhance the potency and selectivity of the HA-1077 scaffold. Its molecular structure incorporates two critical modifications: 1) Introduction of a methyl group at the 4-position of the isoquinoline ring, and 2) Incorporation of a chiral methyl substituent on the homopiperazine ring, specifically in the (S)-configuration [2] [4]. These changes were strategically implemented to optimize interactions within the ATP-binding pocket of Rho-kinase.
The 4-methylisoquinoline modification enhances hydrophobic interactions within a defined subpocket of the Rho-kinase catalytic domain, contributing significantly to increased binding affinity. The stereospecific (S)-methyl group on the homopiperazine nitrogen induces a conformational constraint that profoundly improves selectivity. This chiral center restricts rotational freedom, forcing the molecule into a conformation that preferentially fits the topology of the Rho-kinase ATP-binding site over those of other kinases like protein kinase C or myosin light chain kinase [2]. The sulfonamide linkage (-SO₂-N-) between the isoquinoline and homopiperazine moieties remains crucial for anchoring the inhibitor through hydrogen bonding with key residues in the kinase hinge region [4].
These structural refinements yielded remarkable pharmacological improvements. H-1152 exhibits a Ki value of 1.6 nM against Rho-kinase, representing a >200-fold increase in potency compared to HA-1077 (Ki = 330 nM) [2]. Selectivity profiling demonstrated a 390-fold preference for Rho-kinase over protein kinase C (Ki = 0.63 μM for PKA; Ki = 0.83 μM for PKC) and negligible activity against myosin light chain kinase (Ki >100 μM), drastically reducing off-target effects prevalent with earlier inhibitors [2].
Table 2: Selectivity Profile of H-1152 Against Key Protein Kinases
Protein Kinase | Ki Value (μM) | Selectivity Ratio (Rho-Kinase Ki / Target Ki) | Functional Consequence of Inhibition |
---|---|---|---|
Rho-Kinase (ROCK1/ROCK2) | 0.0016 [2] | 1 (Reference) | Vasorelaxation, Cytoskeletal modulation |
Protein Kinase A (PKA) | 0.63 [2] | 394 | Altered cAMP-mediated signaling |
Protein Kinase C (PKC) | 0.83 [2] | 519 | Reduced interference in vasoconstriction studies |
Myosin Light Chain Kinase (MLCK) | >100 [2] | >62,500 | Minimal impact on direct myosin phosphorylation |
p70 Ribosomal S6 Kinase | 18 [2] | 11,250 | Negligible metabolic effects |
Rho-kinase (encompassing isoforms ROCK1 and ROCK2) functions as a master regulator of actomyosin dynamics and cellular contractility through phosphorylation of diverse downstream substrates. Its inhibition by highly specific agents like H-1152 has illuminated its involvement in several pathophysiological pathways:
Cytoskeletal Dynamics and Focal Adhesion Turnover: Rho-kinase phosphorylates LIM kinase (LIMK), which subsequently inactivates the actin-depolymerizing factor cofilin. This leads to stabilization of F-actin stress fibers. Concurrently, Rho-kinase phosphorylates the myosin-binding subunit (MYPT1) of myosin light chain phosphatase at Thr853 and Thr696, inhibiting phosphatase activity [2]. This dual action – stabilizing actin filaments and promoting myosin II activity – drives actomyosin contractility and focal adhesion maturation. H-1152 potently disrupts this process, causing dissolution of stress fibers and focal adhesions, thereby reducing cellular migration and invasiveness observed in cancer models.
Calcium Sensitization in Smooth Muscle: In vascular smooth muscle cells, Rho-kinase-mediated inhibition of myosin phosphatase sustains phosphorylated myosin light chain (MLC₂₀) levels independent of intracellular calcium concentration. This "calcium sensitization" pathway is a major contributor to pathological vasoconstriction in hypertension and vasospasm [2]. The nanomolar potency of H-1152 allows near-complete blockade of this pathway, leading to profound vasodilation without directly affecting calcium channels.
Vascular Tone and Endothelial Function: Beyond smooth muscle, Rho-kinase modulates endothelial nitric oxide synthase (eNOS) expression and activity. Inhibition by H-1152 enhances NO bioavailability, improving endothelial function and exerting anti-atherosclerotic effects [5]. This positions Rho-kinase as a key regulator of vascular homeostasis at multiple levels.
Neuronal Function and Axonal Outgrowth: Rho-kinase phosphorylates collapsin response mediator protein 2 (CRMP-2) and myristoylated alanine-rich C-kinase substrate (MARCKS). CRMP-2 phosphorylation inhibits axonal outgrowth, while MARCKS phosphorylation regulates actin-membrane interactions critical for growth cone dynamics [2]. Studies using H-1152 confirmed Rho-kinase inhibition promotes axonal regeneration after neuronal injury, highlighting therapeutic potential in neurodegenerative disorders and spinal cord injury.
Figure 1: Core Rho-Kinase Signaling Pathways Modulated by H-1152
RhoA (GTP-bound) │ ˅ Rho-Kinase (ROCK) <─────── H-1152 (Inhibition) │ ├──→ Phosphorylation of MYPT1 → Inhibition of MLCP → ↑ p-MLC₂₀ → Smooth Muscle Contraction │ ├──→ Phosphorylation of LIMK → Inactivation of Cofilin → ↑ F-Actin Stabilization → Stress Fiber Formation │ ├──→ Phosphorylation of MARCKS → Altered Actin-Membrane Linkage → Neurite Retraction │ └──→ Modulation of eNOS Expression/Activity → ↓ NO Production → Endothelial Dysfunction
Figure 2: Therapeutic Implications of Rho-Kinase Pathway Inhibition
Pathway Blocked by H-1152 Cellular Outcome Potential Therapeutic Application ----------------------------------------------------------------------------------------------- Smooth Muscle Calcium Sensitization Vasodilation Hypertension, Cerebral Vasospasm Stress Fiber Formation Reduced Cell Motility/Invasiveness Metastatic Cancer MARCKS Phosphorylation Enhanced Neurite Outgrowth Spinal Cord Injury, Neurodegeneration eNOS Suppression Improved Endothelial Function Atherosclerosis, Ischemic Heart Disease
The elucidation of these pathways, critically enabled by the specificity of H-1152, underscores the broad therapeutic potential of targeted Rho-kinase inhibition beyond cardiovascular disease, extending into oncology and neurology. The compound remains an indispensable tool for validating new Rho-kinase-dependent mechanisms and assessing the therapeutic promise of novel inhibitors. While clinical applications currently utilize first-generation inhibitors like fasudil, the structural insights gained from H-1152 continue to guide the development of next-generation clinical candidates with optimized pharmacological profiles [2] [5].
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9